n-(2,3-Dihydroxypropyl)sulfamide
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Overview
Description
N-(2,3-Dihydroxypropyl)sulfamide: is an organic compound with the molecular formula C3H10N2O4S It is characterized by the presence of a sulfamide group attached to a 2,3-dihydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydroxypropyl)sulfamide typically involves the reaction of sulfamide with glycidol. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide. The process can be summarized as follows:
Reaction of Sulfamide with Glycidol: Sulfamide is reacted with glycidol in a suitable solvent, such as water or ethanol, at room temperature. The reaction proceeds via nucleophilic attack of the sulfamide nitrogen on the epoxide ring of glycidol, resulting in the formation of this compound.
Purification: The crude product is purified by recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydroxypropyl)sulfamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-(2,3-dihydroxypropyl)sulfamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydroxypropyl)sulfamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,3-dihydroxypropyl)sulfamide can be compared with other similar compounds, such as:
N-(2,3-dihydroxypropyl)carbamate: This compound has a similar structure but contains a carbamate group instead of a sulfamide group.
N-(2,3-dihydroxypropyl)urea: This compound contains a urea group and has different chemical properties and reactivity.
N-(2,3-dihydroxypropyl)thiourea: This compound contains a thiourea group and exhibits different biological activities.
Uniqueness: this compound is unique due to its sulfamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,2-dihydroxy-3-(sulfamoylamino)propane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O4S/c4-10(8,9)5-1-3(7)2-6/h3,5-7H,1-2H2,(H2,4,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOCTDHSKGLHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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